molecular formula C10H19N3O2 B13470461 (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol

(3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol

Cat. No.: B13470461
M. Wt: 213.28 g/mol
InChI Key: ULPCXCLRDNKLAT-VEDVMXKPSA-N
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Description

(3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the pyrrolidine and piperazine rings under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be used to study the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety might interact with neurotransmitter receptors, while the pyrrolidine ring could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidine
  • (3R)-1-(1-ethylpiperazine-2-carbonyl)pyrrolidin-3-ol
  • (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-2-ol

Uniqueness

What sets (3R)-1-(1-methylpiperazine-2-carbonyl)pyrrolidin-3-ol apart from similar compounds is its specific stereochemistry and the presence of both the piperazine and pyrrolidine rings, which can confer unique biological activity and chemical reactivity.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-(1-methylpiperazin-2-yl)methanone

InChI

InChI=1S/C10H19N3O2/c1-12-5-3-11-6-9(12)10(15)13-4-2-8(14)7-13/h8-9,11,14H,2-7H2,1H3/t8-,9?/m1/s1

InChI Key

ULPCXCLRDNKLAT-VEDVMXKPSA-N

Isomeric SMILES

CN1CCNCC1C(=O)N2CC[C@H](C2)O

Canonical SMILES

CN1CCNCC1C(=O)N2CCC(C2)O

Origin of Product

United States

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